molecular formula C19H22O3 B3998339 sec-butyl 2-(4-biphenylyloxy)propanoate

sec-butyl 2-(4-biphenylyloxy)propanoate

Cat. No.: B3998339
M. Wt: 298.4 g/mol
InChI Key: QGIQPCZCULNWEU-UHFFFAOYSA-N
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Description

sec-Butyl 2-(4-biphenylyloxy)propanoate is an ester compound characterized by a biphenylyloxy group attached to the propanoate backbone, with a sec-butyl ester moiety. Its molecular formula is inferred as C₁₉H₂₂O₃ (molecular weight ≈ 298.38 g/mol), featuring a biphenylyloxy substituent that may enhance binding affinity in biological systems through π-π interactions . The sec-butyl group likely contributes to improved hydrolytic stability compared to linear alkyl esters due to steric hindrance .

Properties

IUPAC Name

butan-2-yl 2-(4-phenylphenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-4-14(2)21-19(20)15(3)22-18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIQPCZCULNWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C(C)OC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Taxane Analogs (Pharmaceutical Context)

describes sec-butyl analogs of taxane derivatives, such as Baccatin III 13-ester with (2R,3S)-2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoic acid. These compounds share a sec-butyl ester group but are part of complex taxane cores used in anticancer therapeutics. Key differences include:

  • Molecular Complexity: Taxane analogs have larger frameworks (e.g., C₄₇H₅₁NO₁₄) compared to the simpler biphenylyloxy-propanoate structure.
  • Bioactivity: Taxanes target microtubules, whereas sec-butyl 2-(4-biphenylyloxy)propanoate’s biphenylyloxy group may interact with fungal or plant enzymes .

Phenoxy Propanamide Derivatives

lists N-(4-amino-2-methylphenyl)-2-[2-(sec-butyl)phenoxy]propanamide, which shares a sec-butyl-phenoxy motif but replaces the ester with an amide. Key contrasts:

  • Functional Group: The amide group enhances hydrogen-bonding capacity (H-bond donors: 2 vs.
  • Molecular Weight : Higher molecular weight (326.43 g/mol) due to the aromatic amine substituent .

Alkyl Propanoate Esters (Agrochemical Context)

  • Ethyl 2-(4-(sec-butyl)phenyl)propanoate (): Features a sec-butylphenyl group with an ethyl ester (C₁₅H₂₂O₂, 234.33 g/mol). The shorter ethyl chain may reduce lipophilicity compared to sec-butyl esters, impacting bioavailability .
  • Butyl 2-(4-chloro-2-methylphenoxy)propanoate (): A chlorinated phenoxy ester (C₁₄H₁₉ClO₃, 270.75 g/mol) used as an herbicide.

Fungicidal Propanoates

lists strobilurin fungicides (e.g., pyraclostrobin) with propanoate backbones and aromatic substituents.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application Area Reference
This compound C₁₉H₂₂O₃ 298.38 Biphenylyloxy, sec-butyl ester Agrochemical (inferred)
Baccatin III sec-butyl analog ~C₄₇H₅₁NO₁₄ ~854.90 Taxane core, sec-butyl ester Pharmaceutical
N-(4-amino-2-methylphenyl)-[...]propanamide C₂₀H₂₆N₂O₂ 326.43 sec-butyl-phenoxy, amide Pharmaceutical
Ethyl 2-(4-(sec-butyl)phenyl)propanoate C₁₅H₂₂O₂ 234.33 sec-butylphenyl, ethyl ester Pharmaceutical
Butyl 2-(4-chloro-2-methylphenoxy)propanoate C₁₄H₁₉ClO₃ 270.75 Chloro-methyl phenoxy, butyl Agrochemical

Research Findings

  • Substituent Effects :

    • The biphenylyloxy group in the target compound may enhance binding to fungal cytochrome bc1 complexes, analogous to strobilurin fungicides .
    • sec-Butyl esters exhibit greater hydrolytic stability than ethyl or linear butyl esters due to steric protection of the ester bond .
    • Chlorinated analogs (e.g., ) show higher pesticidal activity but raise environmental concerns due to persistence .
  • Activity vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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sec-butyl 2-(4-biphenylyloxy)propanoate
Reactant of Route 2
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sec-butyl 2-(4-biphenylyloxy)propanoate

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